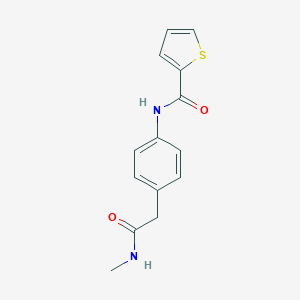

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMCUFEZPJPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Acetylation Pathway

This two-step approach begins with 4-nitrophenylacetic acid (Scheme 1A):

-

Nitro Reduction : Hydrogenation using Pd/C in methanol at 25°C converts the nitro group to an amine, yielding 4-aminophenylacetic acid .

-

Acetylation and Methylamination : The acetic acid side chain is activated as a mixed anhydride using ethyl chloroformate, followed by reaction with methylamine to form 4-(2-(methylamino)-2-oxoethyl)aniline .

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂ (1 atm), Pd/C (10%), MeOH, 12 h | 85% |

| 2 | Ethyl chloroformate, NEt₃, methylamine (40% aq.), THF, 0°C → rt | 72% |

Direct Reductive Amination

An alternative route employs 4-oxophenylacetaldehyde as a starting material (Scheme 1B):

-

Reductive Amination : Reaction with methylamine in the presence of NaBH₃CN in methanol at 0°C selectively reduces the imine intermediate, yielding the methylamino-oxoethyl side chain.

-

Protection/Deprotection : The aniline is protected as a Boc-carbamate during side-chain modification to prevent undesired side reactions.

Advantages : Avoids acidic conditions, suitable for base-sensitive intermediates.

Thiophene-2-carboxamide Formation

Acyl Chloride-Mediated Coupling

Thiophene-2-carboxylic acid is activated as its acyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux. The resultant thiophene-2-carbonyl chloride is reacted with 4-(2-(methylamino)-2-oxoethyl)aniline in the presence of triethylamine (NEt₃) to form the target amide (Scheme 2A).

Optimization Insights :

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate the coupling between thiophene-2-carboxylic acid and the aniline derivative in DMF at 25°C. This method avoids handling corrosive acyl chlorides.

Key Data :

| Reagent | Equiv. | Time (h) | Yield |

|---|---|---|---|

| EDC/HOBt | 1.5/1.5 | 24 | 63% |

Integrated Synthetic Routes

Sequential Functionalization (Scheme 3)

-

Dichloropyrimidine Intermediate : Adapted from PMC methodologies, a dichloropyrimidine scaffold is substituted with morpholine, followed by ester hydrolysis and coupling with N-methylphenethylamine. While originally designed for pyrimidine derivatives, this strategy is adaptable for phenylacetic acid intermediates.

-

Microwave-Assisted Coupling : High-temperature microwave irradiation (150°C, 30 min) accelerates the coupling of sterically hindered amines, potentially applicable for introducing the methylamino group.

Chan–Lam Coupling for N-Alkylation

For late-stage diversification, the Chan–Lam reaction (Cu-mediated coupling of boronic acids with amines) enables N-alkylation of the methylamino group. However, this method risks over-alkylation and requires stringent stoichiometric control.

Challenges and Optimization Strategies

Regioselectivity in Amide Formation

Competing reactions between the aniline’s primary amine and the methylamino group are mitigated by:

Purification Difficulties

The polar nature of the target compound complicates isolation. Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity but reduces yield (∼50%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acyl Chloride | High reactivity, short reaction time | Corrosive reagents, moisture sensitivity | 75% |

| EDC/HOBt | Mild conditions, no acyl chloride handling | Longer reaction time, lower yield | 63% |

| Reductive Amination | Selective for secondary amines | Requires aldehyde intermediate | 70% |

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or N,O-ditosylhydroxylamine can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.

Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission . The compound may also interact with enzymes and receptors, modulating biological pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 11 ():

- Structure: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide

- Key Features: Cyano group at position 3. Chlorophenyl-substituted acetamido chain at position 3. Methoxyphenyl and phenylamino groups.

- Synthesis : Microwave-assisted condensation of aryl aldehydes with thiophene precursors in acetic acid (66% yield) .

- Physical Properties : Melting point 156–158°C.

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Structure : Simple analog with a nitro-substituted phenyl group.

- Key Features :

- Synthesis : Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .

- Biological Relevance: Similar carboxamides show genotoxicity and antimicrobial activity .

N-(4-Chlorophenyl)thiophene-2-carboxamide ():

- Structure : Chloro-substituted phenyl group.

- Synthesis : Reported via coupling of thiophene-2-carboxylic acid with 4-chloroaniline derivatives .

- Applications : Simpler analogs are often intermediates in drug discovery.

Compound from :

- Structure: N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide

- Key Features: Methylthiophene at position 4. Hydroxy-methylpropanamino substituent on the phenyl group.

- Molecular Weight : 346.4 g/mol .

Nitrothiophene Carboxamides ():

- Example : N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Activity : Narrow-spectrum antibacterial agents with 99.05% purity and confirmed mechanism of action .

- Structural Contrast : Incorporation of a thiazole ring instead of a phenyl group.

Rivaroxaban Analog ():

- Structure : Complex derivative with dithiophene and chlorinated substituents.

- Application : Anticoagulant activity inferred from structural similarity to rivaroxaban .

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

Substituent Impact on Bioactivity: Nitro and chloro groups () enhance antibacterial properties, while methylamino-oxoethyl groups (as in the target compound) may improve solubility or target specificity .

Crystallographic Insights : Dihedral angles between aromatic rings influence molecular packing and stability, as seen in .

Yield Optimization : Microwave synthesis () and advanced purification techniques () are pivotal for scaling production.

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing research findings, detailing the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiophene ring, a carboxamide group, and a phenyl ring substituted with a methylamino group. These functional groups contribute to its biological profile.

In Vitro Studies

Several studies have evaluated the anticancer properties of related thiophene derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.

- Cytotoxicity : The IC50 values for related compounds indicate potent anticancer activity. For example, one derivative showed an IC50 value of approximately 13 μM against MCF-7 cells, demonstrating substantial efficacy in vitro .

- Mechanisms : Research suggests that these compounds can modulate tumor microenvironments by inhibiting neovascularization and promoting apoptosis through pathways involving HIF-1 and p53 stabilization .

Case Studies

A notable case involved the synthesis of 4-phenyl-2-phenoxyacetamide thiazole analogues, where one compound exhibited an average IC50 value of approximately 13 μM against multiple cancer cell types. The study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial effects. Similar compounds have shown promising antibacterial and antifungal activities against various pathogens.

- Antibacterial Effects : Compounds derived from thiophene structures have been tested against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 3.125 to 100 mg/mL against E. coli and other strains .

- Antifungal Activity : Certain derivatives have demonstrated effectiveness against fungi such as Candida albicans, with inhibition zones indicating significant activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiophene Ring | Essential for cytotoxicity; enhances interaction with biological targets |

| Methylamino Group | Increases solubility and may enhance cell permeability |

| Carboxamide Functionality | Contributes to hydrogen bonding with target proteins |

| Substituents on Phenyl Ring | Modulate potency; electron-donating groups enhance activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.